2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a 1-methyl-1H-imidazole core substituted at position 5 with a 4-chlorophenyl group and at position 2 with a sulfanyl bridge connected to an acetamide moiety. The acetamide’s nitrogen is further linked to a 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3OS/c1-26-16(12-5-7-14(20)8-6-12)10-24-18(26)28-11-17(27)25-15-4-2-3-13(9-15)19(21,22)23/h2-10H,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBENISYBIXPQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common route includes the formation of the imidazole ring followed by the introduction of the chlorophenyl and trifluoromethyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the complex multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
The compound is included in several screening libraries for anticancer agents. Its structure suggests potential activity against various cancer types due to the presence of the imidazole ring, which is known for its bioactivity.
Case Study:
A study conducted by ChemDiv included this compound in their anticancer library, which contains over 62,698 compounds. The screening results indicated that derivatives of imidazole often exhibit significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
Antiviral Properties
Research indicates that this compound may possess antiviral properties, making it a candidate for further investigation in the treatment of viral infections.
Data Table: Antiviral Screening Results
| Compound ID | Activity | Target Virus |
|---|---|---|
| F342-0135 | Active | Influenza |
| F342-0135 | Active | HIV |
The compound was screened against various viral strains and showed promising activity, indicating its potential as a lead compound for antiviral drug development .
Antimicrobial Effects
The compound's structural features suggest it may also have antimicrobial properties. Imidazole derivatives are often explored for their ability to inhibit bacterial growth.
Case Study:
In a comparative study of various imidazole derivatives, compounds similar to 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide demonstrated effective inhibition against gram-positive bacteria like Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Fluorophenyl vs. Chlorophenyl Substitutions
- N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate (): Replaces the 4-chlorophenyl group with 4-fluorophenyl, enhancing electronegativity. Dihydrate form improves crystallinity and stability, a feature absent in the target compound .
Dichlorophenyl Acetamide Derivatives
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():
- Features a dichlorophenyl group and a dihydropyrazole ring instead of imidazole.
- Dihedral angles between aromatic rings (44.5°–77.5°) suggest conformational flexibility, contrasting with the rigid imidazole core in the target compound. This flexibility may reduce binding affinity to rigid enzyme pockets .
Linker Modifications: Sulfanyl vs. Sulfonyl Groups
- N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide (): Replaces the sulfanyl bridge with a sulfonyl group, increasing polarity and hydrogen-bonding capacity. The dihydroimidazole ring (vs.
Trifluoromethyl vs. Other Electron-Withdrawing Groups
- N-{3-Fluoro-4-[{2-[5-(trifluoromethyl)-1H-imidazol-2-yl]oxy}-phenyl}acetamide (): Shares the trifluoromethyl group but positions it on the imidazole ring rather than the acetamide’s phenyl group. Demonstrated 66.86% inhibition of BGC823 gastric carcinoma cells at 100 μg, comparable to Sorafenib (70.97%). This suggests the target compound may also exhibit antitumor activity, though direct data are lacking .
Comparative Pharmacological and Physicochemical Properties
Key Research Findings and Implications
- Structural Rigidity : The imidazole core’s planarity in the target compound may enhance binding to flat enzymatic active sites compared to flexible dihydroimidazole or pyrazole analogs .
- Chirality and Selectivity : Methylsulfinyl-containing analogs () highlight the role of stereochemistry in target engagement, a feature absent in the target compound but worth exploring in derivatives .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS number: 1226455-85-1) is a synthetic organic molecule notable for its complex structure, which includes an imidazole ring, a thiazole ring, and various functional groups. This compound has been the subject of research due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors. The imidazole and thiazole rings are known to modulate enzyme activity, while the chlorophenyl and trifluoromethyl groups enhance binding affinity through hydrophobic interactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, effective against various bacterial strains.
- Anticancer Effects : In vitro studies have shown that it can inhibit cancer cell proliferation, particularly in breast and lung cancer cell lines.
- Anticonvulsant Properties : The compound has also been evaluated for its anticonvulsant effects in animal models, showing promise in reducing seizure frequency.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR) Insights
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 4-Chlorophenyl | Enhances binding affinity | |
| Trifluoromethyl | Increases potency | |
| Sulfanyl Group | Critical for maintaining activity |
Case Study 1: Anticancer Evaluation
In a study conducted by researchers at Nottingham University, the compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values reported between 5-15 µM depending on the cell line tested. This highlights the potential of this compound as a lead structure for developing new anticancer agents.
Case Study 2: Antimicrobial Screening
A screening assay involving multiple bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against both Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be further explored for its potential use in treating bacterial infections.
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for each step?
The synthesis typically involves:
- Imidazole ring formation : Cyclization of precursors (e.g., α-halo ketones and ammonia derivatives) under acidic/basic conditions .
- Chlorophenyl introduction : Electrophilic aromatic substitution or Suzuki coupling for regioselective functionalization .
- Thioether linkage : Reaction of imidazole-thiol intermediates with halogenated acetamides using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
- Acetamide formation : Acylation with 3-(trifluoromethyl)phenylamine derivatives under reflux conditions . Key conditions : Temperature control (±5°C), anhydrous solvents, and purification via recrystallization (ethanol) or column chromatography .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
- ¹H/¹³C NMR : Assign peaks for imidazole protons (δ 7.2–8.1 ppm), sulfanyl methyl groups (δ 2.5–3.0 ppm), and trifluoromethyl signals (δ ~120 ppm in ¹³C) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can synthesis be optimized to address low yields in the thioether coupling step?
- Catalyst screening : Replace K₂CO₃ with stronger bases (e.g., Cs₂CO₃) to enhance nucleophilicity of the thiol group .
- Solvent effects : Test DMSO or THF for improved solubility of intermediates .
- Temperature modulation : Increase reaction time at 50–60°C to avoid side reactions (e.g., oxidation of thiols) .
- Purification : Use preparative TLC for small-scale optimization before scaling up .
Q. How do structural modifications (e.g., substituents on phenyl rings) influence bioactivity?
- Chlorophenyl group : Enhances hydrophobic interactions with target enzymes (e.g., COX-2), as seen in analogues with IC₅₀ values <10 µM .
- Trifluoromethyl group : Improves metabolic stability and membrane permeability due to electron-withdrawing effects .
- SAR strategies : Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen size impact on binding affinity .
Q. What methodologies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies .
- Dose-response curves : Compare EC₅₀ values under consistent nutrient/media conditions .
- Target validation : Perform kinase profiling or molecular docking to identify off-target interactions .
Q. What computational approaches predict this compound’s pharmacokinetic and toxicity profiles?
- ADMET prediction : Use SwissADME or PreADMET to estimate logP (target: 2–4), CYP450 inhibition, and hERG cardiotoxicity .
- Molecular dynamics (MD) : Simulate binding stability with COX-2 over 100 ns trajectories to prioritize derivatives .
- QSAR models : Corrogate substituent electronegativity with in vitro IC₅₀ data from analogues .
Q. How can researchers design derivatives to improve aqueous solubility without compromising activity?
- Polar group addition : Introduce hydroxyl or amine moieties to the acetamide side chain .
- Prodrug strategies : Mask thioether groups as sulfoxides for pH-dependent release .
- Co-crystallization : Screen with cyclodextrins or PEG-based polymers to enhance dissolution .
Methodological Notes
- Contradiction handling : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve spectral overlaps .
- Scale-up challenges : Replace column chromatography with centrifugal partition chromatography (CPC) for industrial-scale purification .
- Bioactivity assays : Include cytotoxicity counter-screens (e.g., HEK293 cells) to exclude nonspecific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
